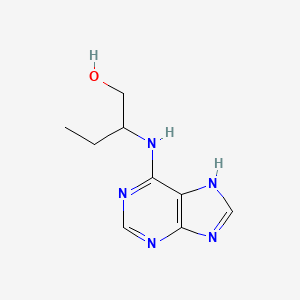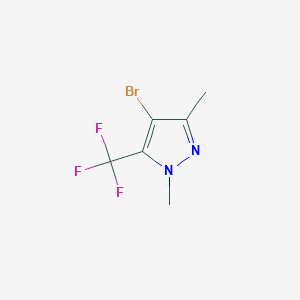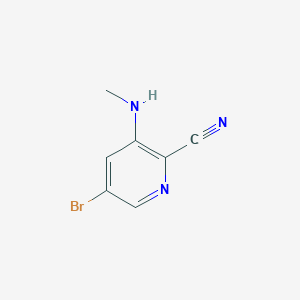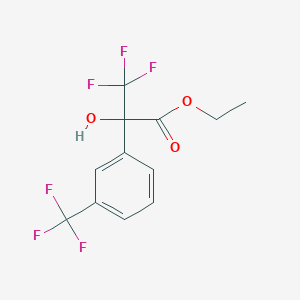![molecular formula C24H17ClN4OS B12457202 2-[(4-chlorophenyl)sulfanyl]-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12457202.png)
2-[(4-chlorophenyl)sulfanyl]-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the benzotriazole core.
Formation of the Final Compound: The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique combination of aromatic and heterocyclic structures makes it a candidate for use in organic semiconductors or as a building block for advanced materials.
Chemical Research: The compound can be used as a model system for studying reaction mechanisms, particularly those involving aromatic substitution and heterocyclic chemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-TRIAZOL-5-YL]ACETAMIDE
- **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-IMIDAZOL-5-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique material properties.
Propriétés
Formule moléculaire |
C24H17ClN4OS |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N-(2-naphthalen-1-ylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C24H17ClN4OS/c25-17-8-11-19(12-9-17)31-15-24(30)26-18-10-13-21-22(14-18)28-29(27-21)23-7-3-5-16-4-1-2-6-20(16)23/h1-14H,15H2,(H,26,30) |
Clé InChI |
IKJOZUWFPSRJKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)CSC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(2-Carboxyphenyl)carbamoyl]-5-(1,3-dioxoisoindol-2-YL)benzamido}benzoic acid](/img/structure/B12457129.png)
![3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline](/img/structure/B12457130.png)

![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12457135.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457140.png)
![N-(prop-2-en-1-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12457146.png)


![N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12457164.png)
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12457166.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12457168.png)
![N-[2-(dimethylamino)quinolin-4-yl]octadecanamide](/img/structure/B12457172.png)
![Methyl 2-({[(6-{[(2-chlorophenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12457183.png)
